molecular formula C24H36O5 B605384 AM7499 CAS No. 1577226-19-7

AM7499

Cat. No. B605384
M. Wt: 404.55
InChI Key: OSVHLUXLWQLPIY-KBAYOESNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AM7499 is a non-selective cannabinoid receptor agonist . It has been designed to be readily hydrolysed by plasma esterases and to be less prone to deposition in bodily fat than existing classical cannabinoid agonists. AM7499 exhibits remarkably high in vitro and in vivo potency with shorter duration of action than the currently existing classical cannabinoid agonists.

Scientific Research Applications

1. Application Models in Scientific Research

Contribuições da fotografia científica observatória (FoCO) para o ensino por investigação (2020) by Maria das Graças Cleophas and M. B. Cunha discusses an Applicational Model for Research-Based Teaching (AMRBT) in science classes, especially Chemistry. This model uses Scientific Photograph Observatory (SPO) to support research activities and was found to contribute to students’ broader scientific understanding and active learning (Cleophas & Cunha, 2020).

2. Advancements in Analytical Techniques

Electrochemical Behavior of Thin Film Analogs of Mg (Zn, Cu, Al) 2 (2001) by T. Ramgopal, P. Schmutz, and G. Frankel was supported by the United States Air Force Office of Scientific Research, demonstrating the importance of funding and support in advancing analytical scientific research (Ramgopal, Schmutz, & Frankel, 2001).

3. The Role of Technology in Research

Lab‐scale intervention (2009) by D. Schuurbiers and Erik Fisher emphasizes the pervasive influence of technology in shaping lives and the importance of addressing social concerns in scientific research and technological developments (Schuurbiers & Fisher, 2009).

4. Predictive Models in Computing for Scientific Research

An analytical memory hierarchy model for performance prediction (2017) by Gopinath Chennupati et al. presents the Analytical Memory Model (AMM), a cache memory hierarchy model, for improving runtime predictions of scientific codes, demonstrating the integration of computational models in scientific research (Chennupati et al., 2017).

5. Biomedical Applications of Accelerator Mass Spectrometry

Current perspectives of 14C-isotope measurement in biomedical accelerator mass spectrometry (2004) by G. Lappin and R. C. Garner reviews the use of accelerator mass spectrometry (AMS) in biomedical research, particularly in studying metabolism, drug metabolism, and clinical diagnosis (Lappin & Garner, 2004).

properties

CAS RN

1577226-19-7

Product Name

AM7499

Molecular Formula

C24H36O5

Molecular Weight

404.55

IUPAC Name

butyl 2-[(6aR,9R,10aR)-1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-6H,6aH,7H,8H,9H,10H,10aH-benzo[c]isochromen-3-yl]-2-methylpropanoate

InChI

InChI=1S/C24H36O5/c1-6-7-10-28-22(27)23(2,3)16-12-19(26)21-17-11-15(14-25)8-9-18(17)24(4,5)29-20(21)13-16/h12-13,15,17-18,25-26H,6-11,14H2,1-5H3/t15-,17-,18-/m1/s1

InChI Key

OSVHLUXLWQLPIY-KBAYOESNSA-N

SMILES

CC(C)(C1=CC(O)=C2C(OC(C)(C)[C@]3([H])CC[C@@H](CO)C[C@@]23[H])=C1)C(OCCCC)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AM7499;  AM 7499;  AM-7499.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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